molecular formula C24H34N4O5S B600860 Glimepiride CAS No. 684286-46-2

Glimepiride

Cat. No.: B600860
CAS No.: 684286-46-2
M. Wt: 490.6 g/mol
InChI Key: WIGIZIANZCJQQY-UHFFFAOYSA-N
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Description

Glimepiride is an antidiabetic medication belonging to the sulfonylurea class, primarily prescribed for the management of type 2 diabetes mellitus. It works by stimulating the release of insulin from pancreatic beta cells, thereby lowering blood glucose levels. This compound is considered a second-generation sulfonylurea and is often used as a second-line treatment when metformin alone is insufficient .

Biochemical Analysis

Biochemical Properties

Glimepiride interacts with insulin-regulated aminopeptidase (IRAP) and interleukin-34 (IL-34) in patients with type 2 diabetes mellitus . The interactions of this compound with these biomolecules play a crucial role in its biochemical reactions .

Cellular Effects

This compound significantly improves glycemic control and insulin resistance . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, thereby influencing the overall biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . These processes affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research . It is believed that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glimepiride involves multiple steps. One common method includes the preparation of a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one, followed by its reaction with 4-(2-aminoethyl)benzenesulfonamide to produce the intermediate sulfonamide. This intermediate is then reacted with phenyl (trans-4-methylcyclohexyl)carbamate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Glimepiride undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the sulfonylurea group.

    Substitution: Substitution reactions can occur at the aromatic ring or the sulfonylurea group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Glimepiride has a wide range of scientific research applications:

Mechanism of Action

Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells. It achieves this by blocking ATP-sensitive potassium channels (K_ATP channels), causing depolarization of the beta cells. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions, which triggers the release of insulin .

Comparison with Similar Compounds

  • Glipizide
  • Glyburide
  • Tolbutamide

Comparison:

This compound is unique due to its longer duration of action and lower risk of hypoglycemia, making it a preferred choice for many patients with type 2 diabetes mellitus.

Properties

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide
Source PubChem
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InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O5S
Source PubChem
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DSSTOX Substance ID

DTXSID5040675, DTXSID20861130
Record name Glimepiride
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Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
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Molecular Weight

490.6 g/mol
Source PubChem
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Physical Description

Solid
Record name Glimepiride
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Solubility

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L
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Mechanism of Action

ATP-sensitive potassium channels on pancreatic beta cells that are gated by intracellular ATP and ADP. The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. Alternative splicing allows the formation of channels composed of varying subunit isoforms expressed at different concentrations in different tissues. In pancreatic beta cells, ATP-sensitive potassium channels play a role as essential metabolic sensors and regulators that couple membrane excitability with glucose-stimulated insulin secretion (GSIS). When there is a decrease in the ATP:ADP ratio, the channels are activated and open, leading to K+ efflux from the cell, membrane hyperpolarization, and suppression of insulin secretion. In contrast, increased uptake of glucose into the cell leads to elevated intracellular ATP:ADP ratio, leading to the closure of channels and membrane depolarization. Depolarization leads to activation and opening of the voltage-dependent Ca2+ channels and consequently an influx of calcium ions into the cell. Elevated intracellular calcium levels causes the contraction of the filaments of actomyosin responsible for the exocytosis of insulin granules stored in vesicles. Glimepiride blocks the ATP-sensitive potassium channel by binding non-specifically to the B sites of both sulfonylurea receptor-1 (SUR1) and sulfonylurea receptor-2A (SUR2A) subunits as well as the A site of SUR1 subunit of the channel to promote insulin secretion from the beta cell.
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CAS No.

261361-60-8, 93479-97-1, 684286-46-2
Record name 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide
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Record name GLIMEPIRIDE, CIS-
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Melting Point

207 °C
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Customer
Q & A

Q1: How does Glimepiride exert its hypoglycemic effect?

A: this compound is a third-generation sulfonylurea drug that acts by binding to sulfonylurea receptors (SUR1) on pancreatic β-cells. [, , , , , ] This binding leads to the closure of ATP-sensitive potassium (KATP) channels, which depolarizes the β-cell membrane and triggers the opening of voltage-gated calcium channels. [, , , , , ] The influx of calcium ions promotes the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. [, , , , , ]

Q2: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C24H34N4O5S and its molecular weight is 490.62 g/mol. [, , ]

Q3: Are there any studies investigating different polymorphic forms of this compound?

A: Research has identified a novel polymorph of this compound, designated as Form III, which exhibits distinct melting properties and X-ray diffraction patterns compared to the previously reported Form I and Form II. [] The discovery of new polymorphs is crucial for understanding the drug's physicochemical properties and optimizing its formulation. []

Q4: How is the chemical structure of this compound confirmed?

A: Analytical techniques like Fourier-transform infrared (FTIR) spectroscopy and X-ray diffraction (XRD) are employed to confirm the chemical structure and identify different polymorphic forms of this compound. [, ] FTIR helps analyze the functional groups present in the molecule, while XRD provides insights into the crystal structure and arrangement of molecules within the crystal lattice. [, ]

Q5: What are some common excipients used in this compound formulations and how do they affect its stability?

A: Polyethylene glycol (PEG) 20000 is frequently used as a carrier in this compound solid dispersions to enhance its solubility and dissolution rate. [, ] FTIR analysis showed no significant drug-excipient interaction, indicating the stability of this compound in the presence of PEG 20000. [, ]

Q6: What are the challenges associated with formulating this compound for transdermal delivery?

A: this compound's poor skin penetration limits its transdermal delivery. [] Studies have explored the use of penetration enhancers like Eudragit E-100, Polysorbate 80, and Sodium Lauryl Sulfate (SLS) along with plasticizers like Dibutylpthalate to improve its transdermal permeation. [] Among these, SLS showed promising results in enhancing this compound penetration through the Eudragit E-100 matrix membrane. []

Q7: How does the pharmacokinetic profile of this compound vary in different animal models of diabetes?

A: Studies comparing this compound pharmacokinetics in Wistar rats (normal), streptozotocin-induced diabetic rats (Type 1), and Goto-Kakizaki rats (Type 2) revealed variations in plasma concentration profiles. [] While total body clearance (CL) and half-life of the β phase remained similar, the area under the plasma concentration-time curve (AUC) was dose-dependent in normal and Type 2 diabetic rats, but not in Type 1 diabetic rats. []

Q8: What is the potential for drug-drug interactions with this compound?

A: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C9. [, , ] Therefore, co-administration with other drugs that are substrates, inhibitors, or inducers of CYP2C9 can lead to potential drug-drug interactions, impacting this compound's pharmacokinetic parameters and potentially altering its therapeutic efficacy or safety. [, , ]

Q9: How does the efficacy of this compound compare to newer antidiabetic agents like DPP-4 inhibitors and SGLT2 inhibitors?

A: Clinical trials have been conducted to compare the efficacy and safety of this compound with newer agents like DPP-4 inhibitors (e.g., Linagliptin, Sitagliptin) and SGLT2 inhibitors (e.g., Canagliflozin). [, , , ] These studies provide valuable insights into the relative benefits and risks of different treatment options for managing type 2 diabetes. [, , , ]

Q10: How does the efficacy of this compound in combination with Metformin compare to either drug used as monotherapy?

A: Studies have demonstrated that the combination of this compound and Metformin is more effective in improving glycemic control compared to either drug used alone in patients with type 2 diabetes inadequately controlled on monotherapy. [, , ] This combination therapy offers synergistic effects in lowering HbA1c, FPG, and PPG levels. [, , ]

Q11: What is the most common adverse effect associated with this compound?

A: Hypoglycemia is the most common adverse effect associated with this compound, as with other sulfonylureas. [, , , , ] Its occurrence is related to the drug's mechanism of action, which involves increasing insulin secretion. [, , , , ] Therefore, careful dose adjustment and blood glucose monitoring are essential during this compound therapy. [, , , , ]

Q12: What are the limitations of this compound's physicochemical properties in its formulation and delivery?

A: this compound exhibits poor water solubility, posing challenges in achieving desired drug release profiles and therapeutic efficacy. [] This limitation necessitates the exploration of formulation strategies like solid dispersions, particle size reduction, or the use of solubilizing agents to enhance its dissolution and bioavailability. []

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